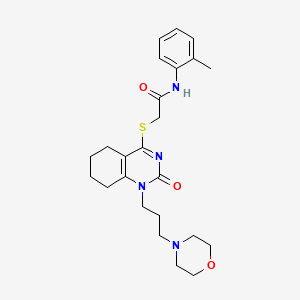
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 899749-51-0) is a complex organic molecule with potential pharmaceutical applications. Its structural components suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H32N4O3S
- Molecular Weight: 456.6 g/mol
- Structural Features: The compound contains a hexahydroquinazoline core linked to a morpholinopropyl group and a thioacetamide moiety, which may enhance its interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains:
- In vitro studies showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy (MIC for E. coli: 12.5 μg/mL; for P. aeruginosa: higher than ciprofloxacin) .
Antioxidant Activity
The compound's ability to scavenge free radicals was assessed using the DPPH assay:
- The antioxidant activity was quantified as a percentage of inhibition compared to control samples. Results indicated that it exhibits moderate antioxidant properties, suggesting potential protective effects against oxidative stress .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.
- Receptor Interaction: Potential binding to receptors could modulate signaling pathways relevant to inflammation or infection .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of the compound utilized the agar well-diffusion method:
- Results indicated that while the compound effectively inhibited P. aeruginosa, it showed limited activity against Gram-positive bacteria. This selective activity points towards a possible mechanism involving specific interactions with bacterial cell membranes or metabolic pathways .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of the compound:
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-18-7-2-4-9-20(18)25-22(29)17-32-23-19-8-3-5-10-21(19)28(24(30)26-23)12-6-11-27-13-15-31-16-14-27/h2,4,7,9H,3,5-6,8,10-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSCOFAHSFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














